molecular formula C7H11ClF3N B6183751 rac-(1R,5R,6R)-6-(trifluoromethyl)-3-azabicyclo[3.2.0]heptane hydrochloride CAS No. 2624109-48-2

rac-(1R,5R,6R)-6-(trifluoromethyl)-3-azabicyclo[3.2.0]heptane hydrochloride

Cat. No.: B6183751
CAS No.: 2624109-48-2
M. Wt: 201.6
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

rac-(1R,5R,6R)-6-(trifluoromethyl)-3-azabicyclo[3.2.0]heptane hydrochloride: is a complex organic compound characterized by its trifluoromethyl group and bicyclic structure

Synthetic Routes and Reaction Conditions:

  • Starting Materials: The synthesis typically begins with readily available starting materials such as cyclopropane derivatives or aziridines.

  • Trifluoromethylation: The trifluoromethyl group is introduced using reagents like trifluoromethyl iodide or trifluoromethyl sulfone.

  • Cyclization: The key step involves cyclization reactions to form the bicyclic structure. This can be achieved using various cyclization methods, including intramolecular nucleophilic substitution.

  • Hydrochloride Formation: The final step involves the formation of the hydrochloride salt, usually by treating the compound with hydrochloric acid.

Industrial Production Methods: Industrial production of this compound involves scaling up the laboratory synthesis methods. This includes optimizing reaction conditions, ensuring purity, and maintaining safety standards. Continuous flow chemistry and automated synthesis platforms can be employed to enhance efficiency and yield.

Types of Reactions:

  • Oxidation: The compound can undergo oxidation reactions, often using oxidizing agents like potassium permanganate or chromium(VI) oxide.

  • Reduction: Reduction reactions can be performed using reducing agents such as lithium aluminum hydride or sodium borohydride.

  • Substitution: Nucleophilic substitution reactions are common, where the trifluoromethyl group can be replaced by other functional groups.

Common Reagents and Conditions:

  • Oxidation: Potassium permanganate, chromium(VI) oxide, and hydrogen peroxide.

  • Reduction: Lithium aluminum hydride, sodium borohydride, and hydrogen gas.

  • Substitution: Various nucleophiles, such as amines, alcohols, and halides.

Major Products Formed:

  • Oxidation Products: Carboxylic acids, ketones, and alcohols.

  • Reduction Products: Alcohols and amines.

  • Substitution Products: Derivatives with different functional groups replacing the trifluoromethyl group.

Scientific Research Applications

Chemistry: This compound is used in organic synthesis as a building block for more complex molecules. Its trifluoromethyl group imparts unique properties to the resulting compounds, such as increased stability and lipophilicity.

Biology: In biological research, the compound can be used as a probe to study enzyme mechanisms or as a precursor for bioactive molecules. Its ability to interact with biological targets makes it valuable in drug discovery.

Medicine: The compound has potential applications in pharmaceuticals, particularly in the development of new drugs. Its unique structure and reactivity can lead to the creation of novel therapeutic agents.

Industry: In the chemical industry, this compound can be used as an intermediate in the synthesis of agrochemicals, polymers, and other industrial chemicals.

Mechanism of Action

The mechanism by which rac-(1R,5R,6R)-6-(trifluoromethyl)-3-azabicyclo[3.2.0]heptane hydrochloride exerts its effects depends on its specific application. For example, in pharmaceuticals, it may interact with biological targets such as enzymes or receptors. The trifluoromethyl group can enhance binding affinity and selectivity, leading to more effective drugs.

Molecular Targets and Pathways:

  • Enzymes: The compound may inhibit or activate specific enzymes, altering biochemical pathways.

  • Receptors: It can bind to receptors, modulating their activity and influencing cellular responses.

Comparison with Similar Compounds

  • rac-(1R,5R)-1-(trifluoromethyl)-3-azabicyclo[3.2.0]heptane hydrochloride

  • rac-(1R,4R,5R)-1-[4-(trifluoromethyl)phenyl]bicyclo[2.1.1]hexane-5-carboxylic acid

Uniqueness:

  • Structural Differences: The presence of the trifluoromethyl group at different positions and the variation in the bicyclic structure contribute to the uniqueness of each compound.

  • Reactivity: The reactivity of these compounds can vary based on their structural differences, leading to different applications and biological activities.

Properties

CAS No.

2624109-48-2

Molecular Formula

C7H11ClF3N

Molecular Weight

201.6

Purity

95

Origin of Product

United States

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.